1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
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Overview
Description
1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is a synthetic heterocyclic compound that belongs to the family of small moleculesThis compound is widely used as a chemical intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopentene with hydrazine to form the pyrazole ring, followed by formylation to introduce the aldehyde group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid.
Reduction: 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
- 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-methanol
- 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Uniqueness
1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is unique due to its specific structural features, including the presence of both a pyrazole ring and an aldehyde group.
Properties
CAS No. |
1018584-73-0 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h5H,2-4H2,1H3 |
InChI Key |
FHMALMRUMWFZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)C=O |
Purity |
95 |
Origin of Product |
United States |
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